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Introduction

PE 22-28 is a synthetic heptapeptide fragment of spadin, a naturally occurring peptide that
modulates the TWIK-related potassium channel-1 (TREK-1). As a potent and selective inhibitor
of TREK-1, PE 22-28 has garnered significant interest for its potential therapeutic applications,
particularly in the fields of neuropsychiatry and neuroprotection. Preclinical studies in mouse
models have demonstrated its rapid antidepressant-like effects, pro-neurogenic and
synaptogenic properties, and potential utility in post-stroke recovery. These application notes
provide a summary of recommended dosages and detailed protocols for the use of PE 22-28 in
mouse models based on current scientific literature.

Data Presentation: Recommended Dosages of PE
22-28 in Mouse Models

The following table summarizes the quantitative data on PE 22-28 dosages used in various
mouse models. It is crucial to note that optimal dosage may vary depending on the specific
mouse strain, age, sex, and experimental conditions.
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Experimental Protocols
Preparation of PE 22-28 for Injection

This protocol describes the preparation of PE 22-28 for intraperitoneal administration in mice.

Materials:

Lyophilized PE 22-28 powder

Sterile 0.9% NaCl solution (saline)

Sterile microcentrifuge tubes

Pipettes and sterile tips
Procedure:

o Calculate the required amount of PE 22-28 based on the desired dosage and the number of
animals to be injected.

e Reconstitute the lyophilized PE 22-28 in sterile 0.9% saline to a stock concentration that
allows for accurate dosing in a reasonable injection volume (e.g., 100 uL per 25g mouse).
For example, to achieve a 3.0 pug/kg dose in a 25g mouse, the injected dose would be 0.075
Kg. A stock solution of 0.75 pg/mL would allow for a 100 pL injection volume.

o Gently vortex or pipette to ensure the peptide is fully dissolved.

» Prepare fresh solutions daily. If storage is necessary, refer to the manufacturer's instructions,
though it is generally recommended to avoid repeated freeze-thaw cycles.
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Protocol for Assessing Antidepressant-like Effects:
Forced Swim Test (FST)

This protocol is adapted from standard FST procedures used in studies with PE 22-28.[2]
Apparatus:

o Atransparent cylindrical container (e.g., 30 cm height, 15 cm diameter) filled with water (22-
25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately
15-20 cm).

Procedure:
e Administer PE 22-28 (e.g., 3.0 pg/kg, i.p.) or vehicle (0.9% saline) to the mice.

e For acute studies, conduct the FST 30 minutes after the injection.[2] For sub-chronic studies,
administer daily for 4 days, with the FST performed on the final day, 30 minutes after the last
injection.

« Individually place each mouse into the water-filled cylinder for a 6-minute session.
» Record the entire session for later analysis.

o During the last 4 minutes of the 6-minute session, measure the total time the mouse remains
immobile. Immobility is defined as the cessation of struggling and remaining floating
motionless, with only small movements necessary to keep its head above water.

 After the test, remove the mouse from the water, dry it with a towel, and place it in a warm,
dry cage before returning it to its home cage.

» Analyze the immobility time. A significant decrease in immobility time in the PE 22-28 treated
group compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol for Assessing Antidepressant-like Effects:
Novelty Suppressed Feeding (NSF) Test

This protocol is based on the NSF test used in conjunction with PE 22-28 administration.[2]
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Apparatus:

e Anovel, open-field arena (e.g., a brightly lit 50x50 cm box with an open top).

e Asingle food pellet (the same type as the mouse's home cage diet).

Procedure:

o Food deprive the mice for 24 hours prior to the test, with free access to water.

e Administer PE 22-28 (e.g., 3.0 ug/kg, i.p.) or vehicle (0.9% saline) daily for 4 days.

e On the day of the test, place a single food pellet on a white paper platform in the center of
the novel arena.

o Gently place the mouse in a corner of the arena and start a stopwatch.

o Measure the latency (time taken) for the mouse to approach and take the first bite of the food
pellet.

e A maximum time is typically set (e.g., 10 minutes), and if the mouse does not eat within this
time, the maximum latency is recorded.

o Immediately after the test, return the mouse to its home cage and provide it with a pre-
weighed amount of food. Measure the amount of food consumed over the next 5 minutes to
ensure that any differences in latency to eat in the novel environment are not due to changes
in appetite.

¢ A significant decrease in the latency to eat in the PE 22-28 treated group compared to the
vehicle group suggests anxiolytic and/or antidepressant-like effects.

Visualizations
Experimental Workflow for Antidepressant-like Effect
Assessment
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Caption: Workflow for assessing antidepressant-like effects of PE 22-28.

Signaling Pathway of PE 22-28 Action
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Caption: Proposed signaling pathway for PE 22-28's antidepressant effects.
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Disclaimer

This document is intended for research and informational purposes only. PE 22-28 is a
research chemical and is not approved for human use. All animal experiments should be
conducted in accordance with institutional and national guidelines for animal care and use. The
provided protocols are based on published literature and may require optimization for specific
experimental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: PE 22-28 for Mouse
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584453#recommended-dosage-of-pe-22-28-for-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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